N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring, a carbohydrazide group, and a 2,4-dichlorophenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic ring.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]benzohydrazide: Similar structure but with a benzene ring instead of a pyridine ring.
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiosemicarbazide: Contains a thiosemicarbazide group instead of a carbohydrazide group.
Uniqueness
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to the presence of the pyridine ring, which can enhance its coordination ability with metal ions and potentially increase its biological activity compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C14H11Cl2N3O |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O/c1-9(11-6-5-10(15)8-12(11)16)18-19-14(20)13-4-2-3-7-17-13/h2-8H,1H3,(H,19,20)/b18-9+ |
InChI Key |
CWQMJGHZLOEPSI-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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